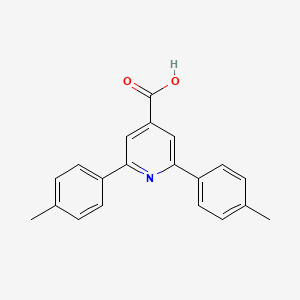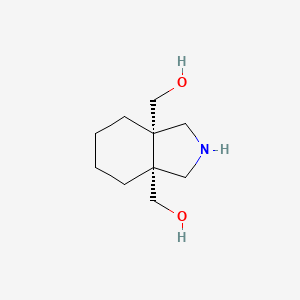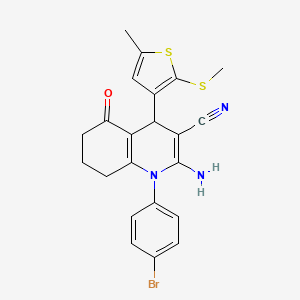
2'-Hydroxy-3',4,5'-trichlorochalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Hydroxy-3’,4,5’-trichlorochalcone is a chemical compound with the molecular formula C15H9Cl3O2 and a molecular weight of 327.59 g/mol . It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-3’,4,5’-trichlorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3,4,5-trichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2’-Hydroxy-3’,4,5’-trichlorochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Hydroxy-3’,4,5’-trichlorochalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-3’,4,5’-trichlorobenzophenone or 2’-hydroxy-3’,4,5’-trichlorobenzoic acid.
Reduction: Formation of 2’-hydroxy-3’,4,5’-trichlorochalcone alcohol.
Substitution: Formation of derivatives with substituted functional groups in place of chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2’-Hydroxy-3’,4,5’-trichlorochalcone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2’-Hydroxy-3’,4,5’-trichlorochalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in inflammatory processes, scavenge free radicals to exert antioxidant effects, and disrupt microbial cell membranes to exhibit antimicrobial activity . The specific molecular targets and pathways depend on the biological context and the type of activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Hydroxy-4’,6’-dimethyl-2-chlorochalcone
- 2’-Hydroxy-4’,6’-dimethyl-4-chlorochalcone
- 2’-Hydroxy-3’,4,6’-trimethoxychalcone
Uniqueness
2’-Hydroxy-3’,4,5’-trichlorochalcone is unique due to the presence of three chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern can affect its planarity, electronic properties, and interactions with biological targets .
Eigenschaften
Molekularformel |
C15H9Cl3O2 |
|---|---|
Molekulargewicht |
327.6 g/mol |
IUPAC-Name |
(E)-3-(4-chlorophenyl)-1-(3,5-dichloro-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl3O2/c16-10-4-1-9(2-5-10)3-6-14(19)12-7-11(17)8-13(18)15(12)20/h1-8,20H/b6-3+ |
InChI-Schlüssel |
WWLYABRIEBRVJG-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12046456.png)

![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046460.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate](/img/structure/B12046492.png)


![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)
![7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12046523.png)

